7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo framework with benzyl, methoxyphenyl, and carboxamide substituents. The benzyl and 4-methoxyphenyl moieties likely enhance lipophilicity, while the carboxamide group may facilitate hydrogen bonding, critical for molecular recognition .
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H25N5O3/c1-18-7-6-14-32-25(18)31-26-23(28(32)35)15-22(24(29)33(26)17-20-8-4-3-5-9-20)27(34)30-16-19-10-12-21(36-2)13-11-19/h3-15,29H,16-17H2,1-2H3,(H,30,34) |
InChI Key |
ACUMJZXDESGJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include benzylamine, 4-methoxybenzaldehyde, and other reagents that facilitate the formation of the tricyclic core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still being studied, but the compound’s unique structure suggests it may have specific binding affinities and biological activities .
Comparison with Similar Compounds
Structural Features
The compound’s triazatricyclo core distinguishes it from simpler bicyclic or monocyclic analogs. Key comparisons include:
Key Observations :
- The 4-methoxyphenyl group enhances electron-donating capacity relative to dimethylaminophenyl or hydroxylphenyl substituents, which may influence redox stability or π-π stacking interactions .
Physicochemical Properties
- Solubility: The carboxamide group and methoxy substituent likely improve aqueous solubility compared to non-polar benzothiazol derivatives. However, the benzyl group may counteract this by increasing logP values.
- Thermal Stability : Tricyclic systems often exhibit higher melting points (>200°C) due to rigid, planar structures, whereas spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane) may show lower stability due to conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
